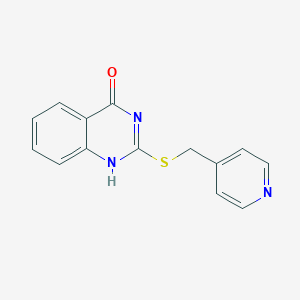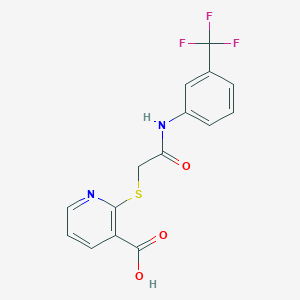![molecular formula C20H24N2O4S B495354 3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL](/img/structure/B495354.png)
3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL is a complex organic compound with a unique structure that combines benzimidazole, phenoxy, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfanyl and phenoxy groups. The final step involves the addition of the propanediol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
Scientific Research Applications
3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid
- 3-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1,2-propanediol
Uniqueness
Compared to similar compounds, 3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications .
Properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5g/mol |
IUPAC Name |
3-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C20H24N2O4S/c1-2-25-16-7-9-17(10-8-16)26-11-12-27-20-21-18-5-3-4-6-19(18)22(20)13-15(24)14-23/h3-10,15,23-24H,2,11-14H2,1H3 |
InChI Key |
JJQQUASAUVTLCV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(CO)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4(3H)-quinazolinone](/img/structure/B495272.png)
![2-[(4-Fluorophenyl)sulfanyl]nicotinic acid](/img/structure/B495274.png)
![4-fluorophenyl 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinate](/img/structure/B495276.png)
![S-(4-fluorophenyl) 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B495277.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinamide](/img/structure/B495278.png)
![N-[4-(methylsulfanyl)phenyl]-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinamide](/img/structure/B495279.png)
![4-({2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-3-pyridinyl}carbonyl)morpholine](/img/structure/B495281.png)
![Methyl 2-[(2-anilino-2-oxoethyl)sulfanyl]nicotinate](/img/structure/B495282.png)
![Methyl 2-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)nicotinate](/img/structure/B495286.png)

![allyl 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]nicotinate](/img/structure/B495290.png)
![Methyl 4-[(7-chloro-4-quinolinyl)oxy]benzoate](/img/structure/B495293.png)
![2-[(2-Chlorobenzyl)amino]-5-nitropyridine](/img/structure/B495296.png)
